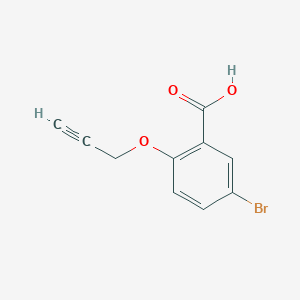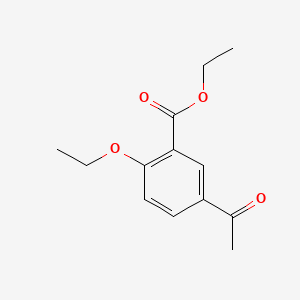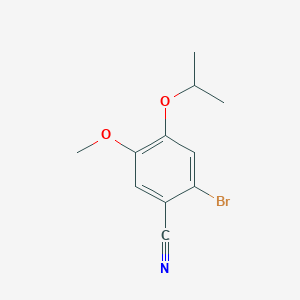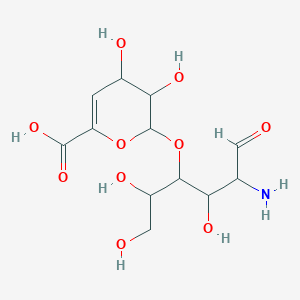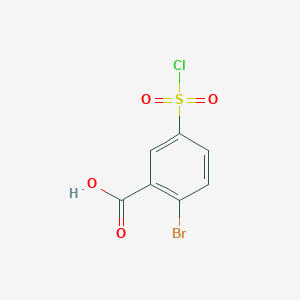
2-Bromo-5-(chlorosulfonyl)benzoic acid
概要
説明
Synthesis Analysis
The synthesis of bromo-chloro substituted benzoic acid derivatives can involve multiple steps, starting from different raw materials. For instance, 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized from 4-chloro salicylic acid through esterification, etherification, hydrolysis, cyclization, and bromination, with a total yield of 19% . Another example is the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, which was prepared from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods demonstrate the complexity and multi-step nature of synthesizing bromo-chloro benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as MS and 1H NMR . The crystal structure of related compounds, such as 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid, reveals that the molecules can form centrosymmetric hydrogen-bonded cyclic dimers, with the carboxylic acid group lying in the plane of the attached benzene ring . The orientation of substituents and the overall molecular conformation can significantly influence the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromo and chloro substituted benzoic acid derivatives can undergo various chemical reactions. For example, the free radical addition of 2-bromoalkanoic acids to alkenes, catalyzed by benzoyl peroxide, leads to the formation of 4-alkanolides . Additionally, chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles have been synthesized from their respective acids through amide and nitrile routes . These reactions are crucial for the further functionalization and application of these compounds in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloro benzoic acid derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the acidity, reactivity, and solubility of these compounds. The crystal structures often reveal specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the melting points, solubility, and stability of the compounds .
科学的研究の応用
1. Synthesis of Key Intermediates in Therapeutics
2-Bromo-5-(chlorosulfonyl)benzoic acid and its derivatives are crucial in synthesizing key intermediates for various therapeutic agents. For example, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a vital intermediate in manufacturing SGLT2 inhibitors for diabetes therapy, demonstrates this application (Zhang et al., 2022).
2. Coordination Chemistry and Crystal Structure Analysis
The compound plays a significant role in coordination chemistry and crystal structure analysis. Studies have focused on the synthesis of various benzoic acid derivatives, including those with bromo-substitutions, to understand their crystal structures and molecular interactions. This information is essential for designing new materials and understanding their properties (Pramanik et al., 2019).
3. Halogenation Processes in Organic Synthesis
It is involved in halogenation processes, crucial for organic synthesis. The compound aids in ring halogenations of polyalkylbenzenes, demonstrating its importance in creating halogenated organic compounds. These compounds have applications in various chemical industries and pharmaceuticals (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2-bromo-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQGLFOZUQDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392379 | |
| Record name | 2-Bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(chlorosulfonyl)benzoic acid | |
CAS RN |
3285-31-2 | |
| Record name | 2-Bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

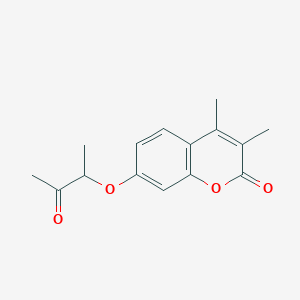
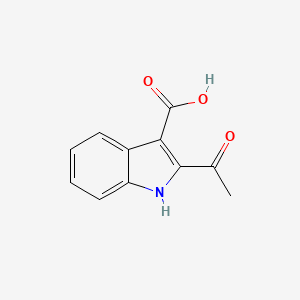
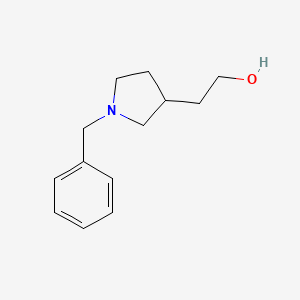

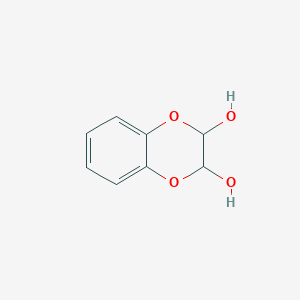
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
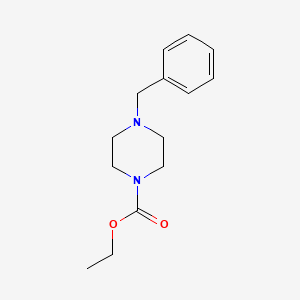

acetate](/img/structure/B1335835.png)
